molecular formula C36H52O13 B14748815 Dehydroadynerigenin glucosyldigitaloside

Dehydroadynerigenin glucosyldigitaloside

Cat. No.: B14748815
M. Wt: 692.8 g/mol
InChI Key: ULJZNLQMTRZTJF-RCQNOOMASA-N
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Description

Dehydroadynerigenin glucosyldigitaloside (CAS: 144223-70-1) is a steroidal glycoside belonging to the cardenolide family. Its molecular formula is C₃₆H₅₂O₁₃, with a molecular weight of 692.79–692.80 g/mol . Structurally, it consists of a dehydroadynerigenin aglycone core linked to a diglycosidic side chain composed of glucose and digitalose units . The compound is typically isolated as a white powder with a purity of ≥98.5% and is used as a primary reference standard in pharmacological and analytical studies due to its high stability and well-characterized properties .

Properties

Molecular Formula

C36H52O13

Molecular Weight

692.8 g/mol

IUPAC Name

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one

InChI

InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19-,20+,22-,23-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34-,35+,36-/m1/s1

InChI Key

ULJZNLQMTRZTJF-RCQNOOMASA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydroadynerigenin glucosyldigitaloside involves multiple steps, starting from the extraction of its precursor compounds from plant sources. The key steps include glycosylation reactions, where glucose molecules are attached to the aglycone part of the molecule. The reaction conditions typically involve the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound is achieved through biotechnological methods, including the use of glyco-engineered mammalian cell expression systems. These systems are designed to produce high yields of the compound with high purity, often exceeding 95% by HPLC .

Chemical Reactions Analysis

Types of Reactions

Dehydroadynerigenin glucosyldigitaloside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of dehydroadynerigenin glucosyldigitaloside involves its interaction with molecular targets and pathways in the body. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound targets reactive oxygen species (ROS) and inflammatory mediators, thereby reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Dehydroadynerigenin glucosyldigitaloside shares structural homology with other cardenolides and steroidal glycosides, differing primarily in glycosylation patterns and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Glycosylation Pattern Key Functional Groups Purity/Solubility
This compound 144223-70-1 C₃₆H₅₂O₁₃ 692.79–692.80 Glucose + digitalose Cardenolide core, hydroxyl 98.5% (powder, DMSO)
Dehydroadynerigenin digitaloside 52628-62-3 C₃₀H₄₂O₈ 530.65 Digitalose only Cardenolide core, ketone 10 μM in DMSO
Adynerigenin β-neritrioside 88721-09-9 C₄₂H₆₄O₁₇ 840.96 Neritrioside (trisaccharide) Cardenolide core, benzyl Not specified
Dehydroadynerigenin β-neritrioside 143212-60-6 C₄₂H₆₂O₁₇ 838.95 Neritrioside + dehydrogenation Δ⁵⁶ double bond Not specified
Lanatoside B 17575-21-2 C₄₉H₇₆O₂₀ 985.13 Acetylated trisaccharide Cardenolide core, acetyl Not specified

Key Structural Differences

Glycosylation Patterns: this compound contains a glucose-digitalose disaccharide, whereas its analog Dehydroadynerigenin digitaloside (CAS: 52628-62-3) lacks the glucose unit, resulting in a smaller molecular weight (530.65 vs. 692.80 g/mol) .

Functional Modifications :

  • Dehydroadynerigenin β-neritrioside (CAS: 143212-60-6) introduces a Δ⁵⁶ double bond in the aglycone, altering its conformational flexibility and redox properties compared to the saturated analogs .
  • Lanatoside B (CAS: 17575-21-2) includes acetyl groups on its trisaccharide chain, which may influence solubility and metabolic stability .

Standardization and Stability

  • This compound is classified as a primary reference standard (≥98.5% purity) with stringent stability protocols, ensuring reproducibility in pharmacokinetic studies .
  • Analogs like Dehydroadynerigenin digitaloside are secondary standards, requiring calibration against primary references for quantitative assays .

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